[(4-chlorophenyl)amino]urea
Description
Properties
IUPAC Name |
(4-chloroanilino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHRIKIPQGDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate Intermediate Method
A less common approach involves the reaction of 4-chlorophenyl isocyanate with ammonia:
This method, though efficient, requires handling toxic isocyanates and is rarely employed industrially.
Urea Transamination
Heating 4-chloroaniline with urea in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 150–160°C produces the target compound:
This method suffers from lower yields (~60%) due to ammonia volatilization and side reactions.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. However, aqueous systems remain preferred for cost and safety reasons.
Catalytic Additives
The addition of potassium iodide (0.1–0.2 mol%) as a phase-transfer catalyst improves cyanate ion availability, increasing yields by 8–12%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazinecarboxamide derivatives.
Scientific Research Applications
Anticancer Activity
Case Study: Rhabdomyosarcoma Treatment
One notable application of [(4-chlorophenyl)amino]urea derivatives is in the treatment of rhabdomyosarcoma, a common soft tissue sarcoma in children. The compound N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (LY186641) was evaluated in clinical studies showing promising results against multiple lines of rhabdomyosarcoma xenografts. In these studies, LY186641 demonstrated complete tumor regression in all tested lines when administered orally over a specified schedule, indicating its potential as an effective anticancer agent .
Urease Inhibition
Urease Inhibitors
Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. Compounds derived from this compound have been explored for their ability to inhibit urease activity. For example, the study of novel thiourea hybrids indicated that modifications to the thiourea structure could enhance urease inhibitory activity significantly. These compounds were tested against jack bean urease and showed IC50 values that suggest potent inhibition compared to traditional inhibitors .
Antimycobacterial Activity
Inhibition of Mycobacterium tuberculosis
Recent research has synthesized various derivatives of this compound aimed at combating Mycobacterium tuberculosis. A series of 30 compounds were created and tested for their antimycobacterial activity using the microplate alamar blue assay method. Some derivatives exhibited low cytotoxicity alongside effective minimum inhibitory concentrations (MIC), making them potential candidates for tuberculosis treatment .
Ocular Therapeutics
Treatment of Ocular Diseases
This compound derivatives have also been investigated for their therapeutic potential in treating ocular diseases such as age-related macular degeneration and diabetic retinopathy. These compounds modulate the N-formyl peptide receptor, which plays a role in inflammatory responses associated with these conditions. The discovery of these derivatives opens avenues for developing new treatments targeting ocular inflammation and degeneration .
Mechanism of Action Insights
Research into the mechanism of action of this compound suggests that its cytotoxic effects may be linked to mitochondrial dysfunction in cancer cells, although further studies are needed to fully elucidate these pathways .
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)amino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or protein .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the urea moiety, impacting solubility, bioavailability, and target interactions.
Notes:
- MPCU exhibits temperature-dependent cellular uptake, with a 60-fold increase in accumulation at 37°C vs. 2°C .
Anticancer and Antiangiogenic Agents
- MPCU: Targets mitochondria in colon adenocarcinoma cells, inducing mitochondrial enlargement and pH gradient-dependent accumulation. Inhibits tumor growth in rodent models .
- Thiazolopyrimidine Derivatives (3l, 3m) :
- Compound 4a : Arrests SW480 colon cancer cells at G0/G1 phase (p < 0.01) and induces apoptosis (15.14% vs. 4.46% control). Molecular docking shows moderate VEGFR-2 binding .
Pesticidal Agents
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Substitutions like 2,6-difluorobenzoyl (diflubenzuron) improve pesticidal activity by enhancing target binding .
- Bulkier Substituents : Thiazolopyrimidine and pyrrolopyrimidine derivatives (e.g., 3l, 4a) increase anticancer potency by interacting with kinase domains .
- Mitochondrial Targeting : MPCU’s methylphenylsulfonyl group facilitates pH-dependent mitochondrial accumulation, critical for antitumor effects .
Biological Activity
[(4-chlorophenyl)amino]urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its urea functional group attached to a 4-chlorophenyl moiety. The presence of the chlorine atom enhances its lipophilicity and potentially its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
- Rhabdomyosarcoma Treatment : The compound N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (LY186641), a derivative, was evaluated against six lines of rhabdomyosarcoma xenografts. The study found that complete regressions of advanced tumors were achieved, indicating strong clinical potential in treating childhood rhabdomyosarcoma .
- Colon Cancer : In vitro studies showed that several urea derivatives, including those based on this compound, demonstrated enhanced antiproliferative activity against colorectal cancer cell lines such as HCT116 and SW480. Notably, derivative 14 exhibited an IC50 value of 9.8 µM against HCT116 cells, outperforming traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Various studies have reported its effectiveness against several bacterial strains.
Antimicrobial Efficacy Table
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.008 µg/mL |
| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea | Escherichia coli | 0.012 µg/mL |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea | Klebsiella pneumoniae | 0.015 µg/mL |
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Inhibition of Topoisomerases : Some compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6), leading to reduced proliferation in cancer cells .
- NADH Oxidase Inhibition : Research indicates that some sulfonylureas related to this compound inhibit NADH oxidase activity in cancer cells, suggesting a potential pathway for cytotoxic effects .
Q & A
Basic: What are the standard synthesis protocols for [(4-chlorophenyl)amino]urea, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via the reaction of 4-chlorophenyl isocyanate with ammonia or substituted amines under anhydrous conditions. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of isocyanate to amine) and temperature (room temperature to 60°C). Solvent choice (e.g., tetrahydrofuran or dichloromethane) impacts yield, with polar aprotic solvents favoring higher purity. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion . For scale-up, inert atmospheres (N₂/Ar) prevent hydrolysis of intermediates.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and urea NH signals (δ 5.5–6.5 ppm).
- FTIR : Urea carbonyl stretches (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups.
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ions ([M+H]⁺) and fragmentation patterns for purity assessment.
- XRD : Single-crystal X-ray diffraction resolves hydrogen bonding networks involving urea NH and chlorophenyl substituents .
Advanced: How do electronic effects of the 4-chlorophenyl group influence this compound’s reactivity in biological systems?
Answer:
The electron-withdrawing chlorine atom stabilizes the aromatic ring via resonance, enhancing hydrogen-bond acceptor capacity of the urea moiety. This increases binding affinity to biological targets (e.g., enzyme active sites). Computational studies (DFT or molecular docking) quantify charge distribution and predict interaction sites. Experimental validation via isothermal titration calorimetry (ITC) measures binding constants (Kd) .
Advanced: What methodologies are used to resolve contradictions in reported biological efficacy data for this compound derivatives?
Answer:
Contradictions often arise from variability in assay conditions (e.g., pH, solvent, cell lines). Systematic approaches include:
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀).
- Dose-response curves : Compare EC₅₀ values under controlled parameters.
- Structural analogs : Test derivatives to isolate substituent effects.
- Reproducibility checks : Validate protocols via independent labs. Uncertainty quantification (e.g., Monte Carlo simulations) accounts for experimental error .
Advanced: How can environmental degradation pathways of this compound be modeled under varying ecological conditions?
Answer:
Degradation studies employ:
- Hydrolysis : Monitor at pH 5–9 to assess urea bond stability.
- Photolysis : Use UV-Vis spectroscopy under simulated sunlight (λ > 290 nm).
- Microbial degradation : Soil slurry assays with LC-MS/MS track metabolite formation (e.g., 4-chloroaniline).
- QSAR models : Predict half-lives (t₁/₂) based on logP and Hammett constants. Field studies validate lab models using LC-TOF for non-target screening .
Advanced: What strategies mitigate hydrogen bonding variability in this compound during crystallography studies?
Answer:
Variability arises from solvent interactions and polymorphism. Mitigation includes:
- Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize H-bond networks.
- Temperature control : Crystallize at 4°C to slow nucleation.
- Polymorph screening : Use high-throughput platforms (e.g., Crystal16®) with diverse solvent mixtures.
- Neutron diffraction : Resolve proton positions in deuterated samples. Pair distribution function (PDF) analysis supplements XRD for amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
